tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an isopropylamino group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the following steps :
Stage 1: 3-oxo-piperidine-1-carboxylic acid tert-butyl ester reacts with isopropylamine in methanol at room temperature for 1 hour.
Stage 2: Sodium tetrahydroborate is added to the reaction mixture at 0°C, and the mixture is stirred at room temperature for 12 hours.
Stage 3: The reaction mixture is cooled with ice and water is added. The organic layer is separated, dried over sodium sulfate, and concentrated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium tetrahydroborate.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium tetrahydroborate or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and an isopropylamino group
Properties
Molecular Formula |
C15H30N2O2 |
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Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl 3-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)16-9-8-13-7-6-10-17(11-13)14(18)19-15(3,4)5/h12-13,16H,6-11H2,1-5H3 |
InChI Key |
KQZZTWXQVDMEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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